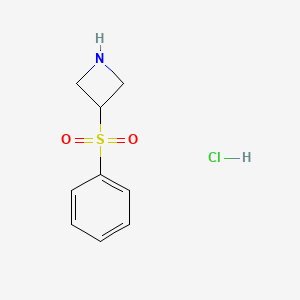

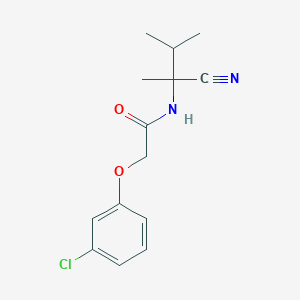

![molecular formula C15H19N3O4S2 B2795721 N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide CAS No. 1002483-98-8](/img/structure/B2795721.png)

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PSB-0739 belongs to a class of compounds called sulfonamides, which have been used for their antibacterial and antidiabetic properties. However, PSB-0739 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Therapy and Research

Sulfonamide compounds, including N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide, have been recognized for their broad therapeutic potential, ranging from antibacterial to antitumor applications. These compounds have played a significant role in the development of various drugs targeting a wide array of conditions. For instance, sulfonamides have been used as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, showcasing their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018). Their application extends beyond antibacterial uses, contributing to advancements in treating glaucoma, inflammation, and even dandruff.

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of sulfonamide compounds has been a subject of interest due to their potential health benefits. Studies have explored the reaction pathways and mechanisms underlying their antioxidant activity, which is crucial for understanding their effectiveness and potential side effects. For example, research on the ABTS radical cation-based assays has highlighted the complexity of reactions involved in measuring antioxidant capacity, emphasizing the need for further exploration to fully understand the implications of sulfonamide-based antioxidants (Ilyasov et al., 2020).

From Antibacterial to Antitumour Agents

The transition of sulfonamides from primarily antibacterial agents to potential antitumor agents underscores the evolving understanding of their pharmacological properties. Research has delved into the structure-activity relationships and mechanisms of action of sulfonamides, revealing their capability to target various tumors effectively. This shift towards antitumor applications represents a significant advancement in the utilization of sulfonamide compounds for therapeutic purposes (Azevedo-Barbosa et al., 2020).

Wirkmechanismus

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Result of Action

Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-10-24(21,22)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)23(19,20)4-2/h5-9,11,18H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXDLZOGWFTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

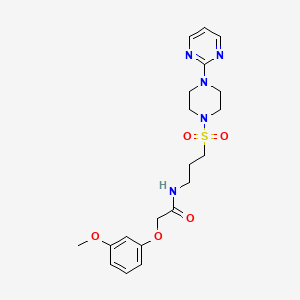

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)

![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)

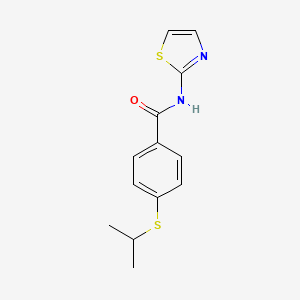

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)

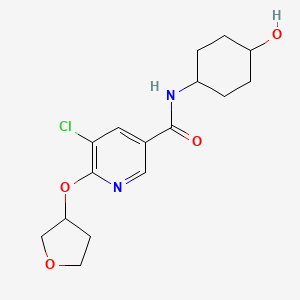

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)